1-(4-fluorofenil)tiourea

Descripción general

Descripción

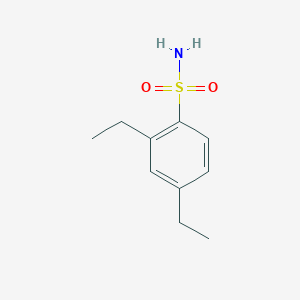

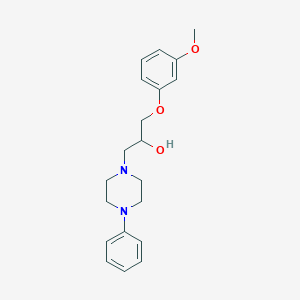

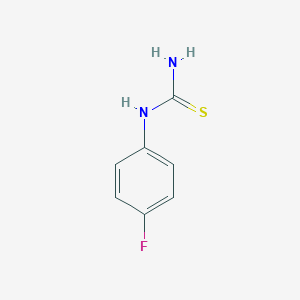

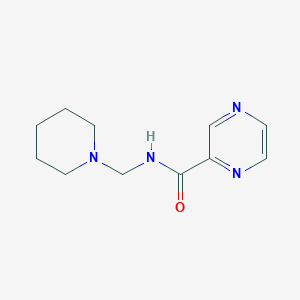

1-(4-Fluorophenyl)thiourea is a chemical compound with the molecular formula C7H7FN2S . In each molecule, the planes of the N2CS thiourea units are almost perpendicular to the corresponding fluorobenzene rings .

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)thiourea involves the reaction of 4-fluorobenzoyl isothiocyanate produced in situ with isomeric fluoroanilines . The aromatic ring plane and the thiourea unit are twisted with a torsion angle C-C-N-C7 .Molecular Structure Analysis

In the molecular structure of 1-(4-Fluorophenyl)thiourea, the aromatic ring plane and the thiourea unit are twisted with a torsion angle C—C—N—C7 of 44.6 (2)° . In the crystal, N—H⋯S and N—H⋯F intermolecular hydrogen bonds link the molecules into infinite sheets that are stacked along the c axis .Chemical Reactions Analysis

1-(4-Fluorophenyl)thiourea has been used in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of new substituted N-Aryl-N′-benzoylthiourea compounds .Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)thiourea has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 70.1 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

1-(4-Fluorofenil)tiourea comparte un grupo farmacoforo con derivados de urea conocidos por su actividad anticancerígena, como la hidroxiurea. Esto sugiere un potencial para su uso en el tratamiento del cáncer mediante una posterior modificación estructural .

Propiedades Antibacterianas

Los derivados de la tiourea han demostrado una fuerte actividad contra diversas cepas bacterianas, incluido el Staphylococcus aureus resistente a la meticilina (MRSA). Esto indica una posible aplicación en el desarrollo de agentes antibacterianos .

Efectos Antioxidantes

Los compuestos de tiourea son conocidos por sus propiedades antioxidantes, que podrían aprovecharse en productos farmacéuticos o como suplementos dietéticos para combatir el estrés oxidativo .

Usos Antiinflamatorios

Las propiedades antiinflamatorias de los derivados de la tiourea los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios .

Potencial Antialzhéimer

La investigación sobre los derivados de la tiourea incluye la exploración de su uso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer .

Actividad Antituberculosa

Los compuestos de tiourea se han estudiado por su eficacia contra la tuberculosis, lo que sugiere otra aplicación médica significativa .

Aplicaciones Antimaláricas

Las propiedades antimaláricas de los derivados de la tiourea apuntan a su posible uso en la lucha contra la malaria .

Síntesis Orgánica

La tiourea y sus derivados son importantes en la síntesis orgánica, lo que indica aplicaciones en la fabricación química y la investigación .

Indian Journals - Acoplamiento Molecular <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Fluorophenyl)thiourea is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

1-(4-Fluorophenyl)thiourea acts by inhibiting the Sirtuin1 enzyme (SIRT1) . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The biochemical pathway affected by 1-(4-Fluorophenyl)thiourea involves the p53 pathway . The p53 protein is crucial for preventing cancer formation, thus, it is termed the “guardian of the genome”. When DNA damage is detected, p53 can lead to cell cycle arrest, allowing DNA repair proteins to fix the damage. If the DNA damage is irreparable, p53 can lead to apoptosis, or programmed cell death.

Pharmacokinetics

In silico predictions suggest that several derivatives of n-benzoyl-n’-(4-fluorophenyl)thiourea have good pharmacokinetic properties .

Result of Action

The result of the action of 1-(4-Fluorophenyl)thiourea is the overexpression of p53 , leading to cell cycle arrest or apoptosis . This can potentially prevent the formation of cancer cells, making 1-(4-Fluorophenyl)thiourea a potential anti-cancer agent .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-(4-Fluorophenyl)thiourea in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst in organic synthesis. Additionally, it can be used as a reagent in the synthesis of other compounds. However, there are some limitations to using 1-(4-Fluorophenyl)thiourea in laboratory experiments. Due to its toxicity, it must be handled with care, and it should not be used in experiments involving animals or humans.

Direcciones Futuras

In the future, 1-(4-Fluorophenyl)thiourea could be used in the development of new drugs and other compounds. Additionally, it could be used as a catalyst in the synthesis of other compounds, as well as a reagent in the synthesis of other organic compounds. Additionally, further research could be conducted to better understand the mechanism of action of 1-(4-Fluorophenyl)thiourea and its potential applications in medicine. Finally, 1-(4-Fluorophenyl)thiourea could be used in the development of new materials, such as polymers and composites, as well as in the development of new catalysts.

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWKXKNZRVALNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351173 | |

| Record name | 1-(4-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

459-05-2 | |

| Record name | N-(4-Fluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)